Lipophilicity (LogP) Comparison: (6-Methoxypyridin-2-yl)methanol vs. (6-Fluoropyridin-2-yl)methanol vs. (6-Chloropyridin-2-yl)methanol
The 6-methoxy analog exhibits a predicted LogP (XLogP3) of 0.3, which is approximately 0.6 log units lower than the corresponding 6-fluoro analog (XLogP3 ~0.9) and significantly lower than the 6-chloro analog (XLogP3 ~1.2) . This lower lipophilicity translates to higher aqueous solubility (predicted ESOL: 8.58 mg/mL) compared to the halogenated derivatives, which is advantageous for optimizing drug-like properties in lead discovery .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 0.3 |
| Comparator Or Baseline | (6-Fluoropyridin-2-yl)methanol: XLogP3 ~0.9; (6-Chloropyridin-2-yl)methanol: XLogP3 ~1.2 |
| Quantified Difference | ΔLogP = -0.6 to -0.9 |
| Conditions | In silico prediction using XLOGP3 algorithm |
Why This Matters
Lower LogP correlates with higher aqueous solubility and reduced metabolic liability, making (6-Methoxypyridin-2-yl)methanol a preferred starting point for developing orally bioavailable or CNS-penetrant drug candidates.
